molecular formula C15H15N7O2 B2897655 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034299-88-0

1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2897655
CAS No.: 2034299-88-0
M. Wt: 325.332
InChI Key: QZMPYIRTHGARIN-UHFFFAOYSA-N
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Description

1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring is often formed through the cyclization of a 1,2-diamine with a diketone or dicarbonyl compound.

    Coupling of Pyrazole and Pyrazine Rings: The pyrazole and pyrazine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Formation of the Pyridazine Ring: The pyridazine ring is formed through the reaction of a hydrazine derivative with a dicarbonyl compound.

    Final Coupling and Functionalization: The final step involves coupling the intermediate compounds and introducing the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It may be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: This compound is unique due to its specific combination of pyrazole, pyrazine, and pyridazine rings.

    Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents or ring systems.

    Other Pyrazine Derivatives: Compounds with pyrazine rings and varying functional groups.

    Other Pyridazine Derivatives: Compounds with pyridazine rings and different substituents.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple heterocyclic rings and functional groups. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-21-9-10(7-19-21)14-12(16-5-6-17-14)8-18-15(24)11-3-4-13(23)22(2)20-11/h3-7,9H,8H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMPYIRTHGARIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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